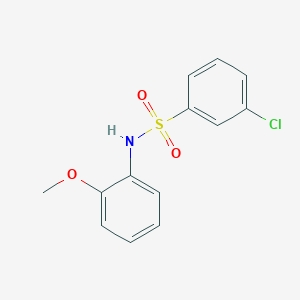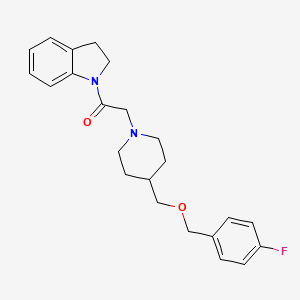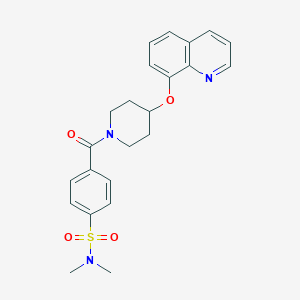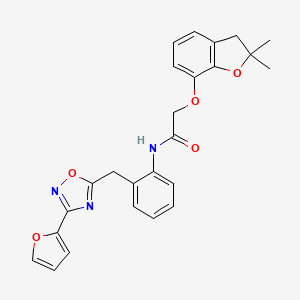![molecular formula C15H20FN3O2 B2837638 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415533-27-4](/img/structure/B2837638.png)
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the inhibition of specific enzymes that play a critical role in disease progression. For example, the compound has been shown to inhibit protein kinase C, which is involved in the regulation of cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. Similarly, the compound's inhibition of glycogen synthase kinase-3β has been linked to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, the compound has been linked to improvements in cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea in lab experiments is its high potency and selectivity. The compound exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying their biological functions. However, one of the limitations of using the compound is its potential toxicity, which must be carefully monitored to ensure the safety of lab personnel.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea. One potential direction is the development of more potent and selective derivatives of the compound for use in the treatment of various diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential side effects. Finally, the compound's potential as a diagnostic tool for specific diseases should be explored.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the reaction of 2-fluoroaniline with oxan-4-ylamine in the presence of triethylamine. The resulting product is then treated with isocyanate to form the final compound. The overall synthesis process is relatively simple and yields high purity products.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase C and glycogen synthase kinase-3β. This makes it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)18-15(20)17-11-9-19(10-11)12-5-7-21-8-6-12/h1-4,11-12H,5-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFASDZBCMFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)


![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)

![(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2837563.png)
![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)